3-Methoxynonadecane-1,2-diol

Description

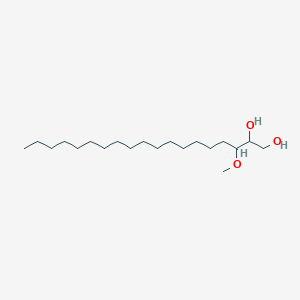

However, based on its chemical name and general organic chemistry principles, it is an aliphatic diol with a 19-carbon chain, featuring a methoxy group (-OCH₃) at the third carbon and hydroxyl groups (-OH) at the first and second carbons. Its long hydrocarbon chain likely confers lipophilicity, while the proximal diol and methoxy groups may influence hydrogen bonding and reactivity.

Properties

IUPAC Name |

3-methoxynonadecane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23-2)19(22)18-21/h19-22H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWFFZHHWCCOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(CO)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700913 | |

| Record name | 3-Methoxynonadecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96960-92-8 | |

| Record name | 3-Methoxynonadecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxynonadecane-1,2-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction conditions typically involve mild temperatures and the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxynonadecane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Alkanes

Substitution: Halides

Scientific Research Applications

3-Methoxynonadecane-1,2-diol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxynonadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function . The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other proteins .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Dodecane-1,12-diol : Stability data suggests utility in controlled environments, but its shorter chain limits direct extrapolation to the target compound .

- Aromatic Diols : The nitro-substituted benzene diol highlights how electronic effects dominate reactivity, unlike aliphatic systems .

- Critical Gaps: No evidence directly addresses this compound’s synthesis, spectral data, or biological activity. Comparative analyses rely on structural analogies rather than empirical data.

Biological Activity

3-Methoxynonadecane-1,2-diol, a long-chain alcohol with a methoxy group, has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological systems, leading to diverse pharmacological effects. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 304.54 g/mol

The compound features a long hydrophobic carbon chain, which is characteristic of many bioactive lipids. The presence of hydroxyl groups contributes to its solubility in polar solvents and enhances its reactivity with biological molecules.

Antibacterial Activity

Research indicates that long-chain alcohols, including derivatives like this compound, exhibit significant antibacterial properties. Studies have shown that such compounds can disrupt bacterial cell membranes, leading to cell lysis.

In a comparative study of various alcohols against pathogenic bacteria, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages.

A notable study demonstrated that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 50% at a concentration of 10 μM. This suggests potential applications in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of long-chain alcohols is often influenced by their structural features. The presence of hydroxyl groups enhances hydrogen bonding capabilities and increases solubility in biological fluids. The methoxy group may also play a role in modulating the compound's lipophilicity and interaction with cell membranes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : In a laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of this compound. Results indicated a dose-dependent response in bacterial growth inhibition.

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.